[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Description
Properties
CAS No. |
1229652-22-5 |
|---|---|
Molecular Formula |
C24H19BFNO5S |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2 |
InChI Key |
BRWUZCBSWABPMR-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HA155; HA-155; HA 155. Autotaxin Inhibitor IV. |
Origin of Product |
United States |
Mechanism of Action
Target of Action
HA155, also known as [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is an extracellular enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator. LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6).
Mode of Action
HA155 interacts with ATX by binding to the ATX active site. Specifically, it targets the threonine oxygen nucleophile in the ATX active site via the boronic acid moiety. Additionally, the hydrophobic 4-fluorobenzyl moiety of HA155 targets the hydrophobic pocket responsible for lipid binding.
Biochemical Pathways
The ATX-LPA signaling axis, which HA155 inhibits, is involved in metabolic and inflammatory disorders, as well as cancer, fibrosis, and cardiovascular diseases. By inhibiting ATX, HA155 reduces the production of LPA, thereby affecting these associated pathways.
Pharmacokinetics
This suggests that HA155 has good kinetic solubility and rat/human plasma stability.
Result of Action
The inhibition of ATX by HA155 leads to a decrease in the production of LPA. This results in a reduction in the cellular responses typically induced by LPA, such as cell proliferation, migration, and cytokine production. In addition, HA155 completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
